6-Chloropyridazin-3-amine 2-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33471-49-7 |
|---|---|
Molecular Formula |
C4H4ClN3O |
Molecular Weight |
145.55 g/mol |
IUPAC Name |
6-chloro-2-hydroxypyridazin-3-imine |
InChI |
InChI=1S/C4H4ClN3O/c5-3-1-2-4(6)8(9)7-3/h1-2,6,9H |
InChI Key |
CXXQQIAHEXOPLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN(C1=N)O)Cl |
Canonical SMILES |
C1=CC(=NN(C1=N)O)Cl |
Other CAS No. |
33471-49-7 |
Origin of Product |
United States |
Mechanistic Studies and Reaction Kinetics of 6 Chloropyridazin 3 Amine 2 Oxide Transformations
Exploration of Reaction Pathways for Nucleophilic Displacement
The chlorine atom at the 6-position of the pyridazine (B1198779) ring is susceptible to nucleophilic substitution, a cornerstone of its derivatization. The N-oxide functionality further influences the electron distribution within the ring, impacting its reactivity.
Studies have shown that the chloro group can be displaced by a variety of nucleophiles. For instance, reaction with N-benzyl-N-methylamine in a sealed vessel at high temperatures (170°C) for an extended period (16 hours) leads to the formation of 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide in a 50% yield. anu.edu.au This transformation highlights a direct nucleophilic aromatic substitution pathway.
In the synthesis of more complex structures, such as 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, the chloro group is subsequently displaced by cyclic secondary amines like pyrrolidine, piperidine, and morpholine. thieme-connect.com This two-step sequence, involving initial formation of the pyrazole (B372694) ring followed by nucleophilic substitution, demonstrates the utility of the chloro substituent as a leaving group for late-stage functionalization.
Furthermore, the reactivity of related pyridazine systems provides insights into potential pathways for 6-chloropyridazin-3-amine 2-oxide. For example, the displacement of chloro groups in 3,6-dichloropyridazine (B152260) with nucleophiles like 4-nitroaniline (B120555) has been reported. nih.gov While not involving the N-oxide, these studies on analogous structures contribute to a broader understanding of nucleophilic substitution on the pyridazine core.
Kinetic Investigations of Formation and Derivatization Reactions
The kinetics of both the formation of this compound and its subsequent reactions are critical for optimizing reaction conditions and yields. While specific kinetic data for the formation of the title compound is not extensively detailed in the provided search results, information on the kinetics of related processes can be inferred.
The photocatalytic degradation of sulfachloropyridazine (B1682503), a molecule containing the 6-chloropyridazin-3-amine moiety, has been shown to follow pseudo-first-order kinetics according to the Langmuir-Hinshelwood model. researchgate.net This study identified 6-chloropyridazin-3-amine as a degradation intermediate, suggesting that the cleavage of the S-N bond is a key kinetic step. researchgate.net While this is a degradation process, it provides a glimpse into the stability and reactivity of the C-Cl bond under specific conditions.
The efficiency of derivatization reactions is often described in terms of reaction times and yields under specific conditions, which indirectly reflects the underlying kinetics. For example, the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles is described as an "efficient" solvent-free synthesis, implying favorable kinetics under the applied grinding and catalytic conditions. thieme-connect.com
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and scope of organic transformations. In the synthesis of derivatives of this compound, both acid and metal catalysts have been employed.
An example of acid catalysis is the solvent-free synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which is accomplished by grinding 3-chloro-6-hydrazinopyridazine (B91096) with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst. thieme-connect.com This method highlights an environmentally benign approach to forming the pyrazole ring system attached to the chloropyridazine core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for C-C bond formation. While a direct application on this compound is not detailed, studies on related 3-amino-6-chloropyridazine (B20888) demonstrate the utility of this approach. smolecule.com Microwave-assisted Suzuki-Miyaura couplings have shown superiority over conventional heating by accelerating the reaction and preserving functional groups. smolecule.com
Copper-catalyzed reactions represent another important catalytic strategy. For instance, copper-catalyzed methoxylation and alkoxylation have been explored for related chloropyridazine systems. smolecule.com Mechanistic studies suggest that copper(I) intermediates facilitate the oxidative addition of the C-Cl bond, followed by nucleophilic displacement. smolecule.com These findings on analogous compounds suggest that similar catalytic methods could be successfully applied to the derivatization of this compound.
Advanced Spectroscopic and Diffraction Based Characterization of 6 Chloropyridazin 3 Amine 2 Oxide and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For pyridazine (B1198779) derivatives, ¹H and ¹³C NMR spectra offer diagnostic information regarding the substitution pattern and electronic environment of the heterocyclic ring. nih.govresearchgate.net
In the ¹H NMR spectrum of a related compound, 2-Chloropyridine N-Oxide, the aromatic protons appear as multiplets in the range of δ 7.28-8.41 ppm. rsc.org For 6-Chloropyridazin-3-amine 2-oxide, the protons on the pyridazine ring are expected to show distinct chemical shifts and coupling patterns influenced by the chloro, amino, and N-oxide groups. The amino protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. In 2-Methylpyridine N-Oxide, the methyl carbon appears at δ 17.3 ppm, while the aromatic carbons resonate between δ 123.2 and 148.5 ppm. rsc.org For this compound, distinct signals for each of the four carbon atoms of the pyridazine ring are expected, with their chemical shifts indicating the electronic effects of the substituents. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Related N-Oxide Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Chloropyridine N-Oxide | ¹H | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) rsc.org |
| ¹³C | 123.8, 126.0, 126.9, 140.3, 141.5 rsc.org | |
| 2-Methylpyridine N-Oxide | ¹H | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) rsc.org |
| ¹³C | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula of this compound (C₄H₄ClN₃O). rsc.org
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For amine-containing compounds, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, the fragmentation pattern would likely involve the loss of small molecules such as CO, N₂, or HCl, as well as cleavage of the pyridazine ring. The study of amidoamine oxide homologs has shown that fragmentation patterns can be dependent on chain length and can involve rearrangement reactions like cyclization. nih.gov Analysis of the mass spectrum of a synthesized Schiff base revealed a molecular ion peak that matched its calculated molecular weight, and other prominent peaks corresponded to logical fragments of the proposed structure. researchgate.net
Table 2: Expected Mass Spectrometric Data for this compound
| Data Type | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₄H₄ClN₃O | Confirms elemental composition |
| Exact Mass | [Calculated Value] | High accuracy confirmation of molecular formula |
| Key Fragmentation Pathways | Loss of O, Cl, N₂, HCN | Provides structural clues |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for identification and information about functional groups. spectroscopyonline.comcardiff.ac.uk The combination of both techniques offers a more complete picture of the vibrational characteristics of a compound. spectroscopyonline.com
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridazine ring, and the N-O stretching of the N-oxide group. nih.govnih.gov The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridazine ring are often strong in the Raman spectrum. Differences in the IR and Raman spectra of polymorphs can be used to identify and quantify different crystalline forms, as molecular interactions in the crystal lattice can affect the vibrational modes. americanpharmaceuticalreview.com
Table 3: Anticipated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| -NH₂ | N-H Stretch | 3300-3500 | IR, Raman |
| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |
| Pyridazine Ring | C=C, C=N Stretch | 1400-1600 | IR, Raman |
| N-Oxide | N-O Stretch | ~1250 | IR |
| -Cl | C-Cl Stretch | 600-800 | IR, Raman |
X-ray Crystallography for Elucidating Solid-State Molecular Conformation and Packing
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov For this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular conformation and how the molecules pack in the crystal lattice.
The crystal structure would reveal the planarity of the pyridazine ring and the orientation of the chloro and amino substituents. Intermolecular interactions, such as hydrogen bonding involving the amino group and the N-oxide oxygen, as well as π-π stacking between the pyridazine rings, would be elucidated. researchgate.net These interactions play a crucial role in the stability of the crystal structure. The crystal structure of a nickel complex of sulfadiazine, for instance, revealed details about the coordination geometry and hydrogen bonding interactions. nih.gov The study of a cobalt complex of sulfachloropyridazine (B1682503) showed it crystallized in a monoclinic space group. researchgate.net
Table 4: Potential Crystallographic Data for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice researchgate.net |
| Unit Cell Dimensions | Dimensions of the repeating unit in the crystal nih.gov |
| Bond Lengths & Angles | Precise molecular geometry |
| Torsion Angles | Conformation of the molecule |
| Hydrogen Bonding | Intermolecular interactions governing crystal packing researchgate.net |
| π-π Stacking | Intermolecular interactions between aromatic rings researchgate.net |
Conclusion
6-Chloropyridazin-3-amine 2-oxide stands as a synthetically valuable, albeit not widely documented, chemical intermediate. Its structure, rich in functional groups, provides multiple handles for chemical modification. The established reactivity of the chloro substituent allows for its displacement by various nucleophiles, paving the way for the synthesis of diverse polysubstituted pyridazines. Most significantly, it serves as a crucial precursor to fused heterocyclic systems like imidazo[1,2-b]pyridazines, which are of considerable interest in the pursuit of new therapeutic agents. Further research into the detailed characterization and expanded synthetic applications of this versatile N-oxide will undoubtedly continue to enrich the field of heterocyclic chemistry.
Solubility and Phase Behavior Studies of 6 Chloropyridazin 3 Amine 2 Oxide
Experimental Methodologies for Solubility Determination
The solubility of 6-Chloropyridazin-3-amine has been experimentally determined in a range of solvents, including methanol, ethanol, n-butanol, N,N-dimethylformamide (DMF), acetone, cyclohexanone, ethyl acetate, and toluene. nih.goviucr.org These studies were conducted at temperatures ranging from 298.15 K to 343.55 K under atmospheric pressure. nih.goviucr.org
A widely employed technique for these measurements is the synthetic method , where a solid solute is added to a known amount of solvent in a jacketed glass vessel. nih.gov The temperature of the solution is carefully controlled, and the point at which the solid completely dissolves upon heating and the point at which it reappears upon cooling are observed. This allows for the determination of the solubility at a given temperature. nih.gov To enhance the accuracy of detecting the dissolution point, a laser monitoring technique is often utilized. nih.gov This involves shining a laser beam through the solution and detecting changes in light transmission as the solid phase disappears or reappears. nih.gov
Thermodynamic Modeling of Solubility Data
To correlate the experimental solubility data, several thermodynamic models are employed. The most commonly used models for 6-Chloropyridazin-3-amine are the modified Apelblat equation and the λh (Buchowski) equation . nih.goviucr.org
The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the temperature (T) and is expressed as:
ln(x) = A + B/T + C ln(T)
where A, B, and C are empirical parameters determined from the experimental data. This model has shown good consistency with the experimental values for 6-Chloropyridazin-3-amine, with a root-mean-square relative deviation of less than 4.68%. nih.goviucr.org
The λh equation is another model used to describe the solid-liquid equilibrium and is given by:
ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)
where λ and h are two adjustable parameters, and Tm is the melting temperature of the solute. This model has also been successfully applied to the solubility data of 6-Chloropyridazin-3-amine. nih.goviucr.org
Derivation of Molar Enthalpies, Entropies, and Gibbs Free Energies of Dissolution
The thermodynamic properties of dissolution for 6-Chloropyridazin-3-amine, such as the molar enthalpy (ΔH°sol), molar entropy (ΔS°sol), and Gibbs free energy (ΔG°sol), can be derived from the experimental solubility data using the van't Hoff equation. nih.goviucr.org The van't Hoff equation relates the change in the natural logarithm of the solubility with the change in the reciprocal of the temperature.
From the slope of the van't Hoff plot (ln(x) vs. 1/T), the enthalpy of dissolution can be calculated. The Gibbs free energy of dissolution can then be determined using the following equation:
ΔG°sol = -RT ln(x)
where R is the ideal gas constant and T is the temperature. Finally, the entropy of dissolution can be calculated from the Gibbs-Helmholtz equation:
ΔG°sol = ΔH°sol - TΔS°sol
The dissolution of 6-Chloropyridazin-3-amine in the studied solvents was found to be an endothermic and entropy-driven process. google.com
Below is a table summarizing the molar enthalpies, entropies, and Gibbs free energies of dissolution for 6-Chloropyridazin-3-amine in various solvents.
| Solvent | ΔH°sol (kJ/mol) | ΔS°sol (J/mol·K) | ΔG°sol at 315.19 K (kJ/mol) |
| Methanol | 24.56 | 36.09 | 13.19 |
| Ethanol | 32.30 | 57.20 | 14.00 |
| n-Butanol | 32.40 | 56.40 | 14.35 |
| N,N-Dimethylformamide | 17.90 | 32.38 | 7.53 |
| Acetone | 25.51 | 38.64 | 13.42 |
| Cyclohexanone | 28.35 | 50.06 | 12.32 |
| Ethyl acetate | 26.19 | 32.97 | 15.64 |
| Toluene | 41.56 | 57.20 | 23.25 |
Data sourced from a correction to the original publication, providing recalculated Gibbs free energy values. google.com
Analysis of Solvent Effects on Solubility and Crystal Polymorphism
The solubility of 6-Chloropyridazin-3-amine was observed to increase with rising temperature in all tested solvents, indicating that the dissolution process is endothermic. nih.goviucr.org The magnitude of solubility, however, varies significantly with the nature of the solvent. For instance, at a given temperature, the solubility is highest in N,N-dimethylformamide and lowest in toluene. nih.gov This suggests that the polarity and hydrogen bonding capabilities of the solvent play a crucial role in the dissolution process. The high solubility in DMF can be attributed to its high polarity and ability to act as a hydrogen bond acceptor.
Regarding crystal polymorphism , which is the ability of a solid material to exist in more than one form or crystal structure, there is currently no specific information available in the reviewed scientific literature for 6-Chloropyridazin-3-amine. While studies on other pyridazine (B1198779) derivatives have explored polymorphism, dedicated research on the different crystalline forms of 6-Chloropyridazin-3-amine has not been identified. researchgate.netnih.gov Therefore, an analysis of the effect of solvents on the crystal polymorphism of this specific compound cannot be provided at this time.
Future Research Directions and Unexplored Avenues
Crafting a New Generation of N-Oxide Pyridazine (B1198779) Derivatives
The inherent reactivity of the N-oxide functional group in pyridazine systems presents a fertile ground for the design and synthesis of novel derivatives with finely tuned properties. Future research will likely focus on strategic modifications of the 6-Chloropyridazin-3-amine 2-oxide core to modulate its electronic and steric characteristics. By introducing a diverse array of substituents at various positions on the pyridazine ring, chemists can systematically alter the compound's reactivity, solubility, and ultimately, its suitability for specific applications.
A key objective will be to develop synthetic routes that are not only efficient and high-yielding but also allow for precise control over the regioselectivity of these modifications. This will enable the creation of a comprehensive library of N-oxide pyridazine derivatives, each with a unique chemical fingerprint. The systematic study of this library will provide invaluable structure-activity relationship data, guiding the rational design of next-generation compounds with enhanced performance characteristics.
Harnessing the Power of AI and Machine Learning in Pyridazine Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and reactivity prediction. In the context of this compound, these powerful computational tools can be employed to accelerate the discovery and development of new derivatization pathways.
By training machine learning models on existing experimental data, researchers can predict the likely outcomes of various chemical reactions, thereby reducing the need for time-consuming and resource-intensive trial-and-error experimentation. AI algorithms can also be used to identify novel and unconventional reaction pathways that may not be apparent through traditional chemical intuition. This data-driven approach will not only streamline the synthesis of new pyridazine derivatives but also provide deeper insights into the fundamental principles governing their reactivity.
Exploring New Frontiers: this compound in Materials Science and Polymer Chemistry
The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science and polymer chemistry. The presence of the N-oxide group, coupled with the chloro and amine substituents, offers multiple sites for polymerization and modification.
Future research in this area will likely explore the incorporation of this pyridazine derivative as a monomer or a functional additive in the development of novel polymers. The resulting materials could exhibit enhanced thermal stability, flame retardancy, or unique photophysical properties. Furthermore, the potential for this compound to act as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs) opens up exciting possibilities for the creation of advanced materials with applications in catalysis, gas storage, and sensing.
Paving the Way for a Greener Future: Sustainable Synthesis of Pyridazines
In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. Future research on this compound and its derivatives will undoubtedly prioritize the adoption of eco-friendly synthetic methodologies.
This includes the exploration of alternative, less hazardous solvents, the use of catalytic systems to minimize waste, and the development of one-pot or flow chemistry processes to improve efficiency and reduce energy consumption. By embracing the principles of green chemistry, researchers can ensure that the synthesis of these valuable pyridazine compounds is conducted in a manner that is both economically viable and environmentally responsible. This commitment to sustainability will be crucial for the long-term success and societal impact of pyridazine chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
